molecular formula C28H53N2O7PS B1669348 CV-3988 CAS No. 85703-73-7

CV-3988

Cat. No.: B1669348
CAS No.: 85703-73-7
M. Wt: 592.8 g/mol
InChI Key: NMHKTASGTFXJPL-UHFFFAOYSA-N
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Description

CV-3988 is a specific antagonist of PAF-R (platelet-activating factor receptor), blocking signaling events correlated to the expression and binding of PAF to the PAF-R (Ki = 0.872 μM). This compound has close structural similarity to PAF allowing recognition by the receptor, where it then associates strongly to the binding site and blocks the activating interaction with PAF.

Biochemical Analysis

Biochemical Properties

CV-3988 plays a crucial role in biochemical reactions by acting as a selective antagonist of platelet-activating factor (PAF). It interacts with the PAF receptor, inhibiting the binding of PAF to its receptor site . This interaction prevents the downstream signaling pathways that PAF would typically activate, thereby modulating various physiological responses. The compound’s ability to inhibit PAF makes it useful in studying inflammatory responses and other PAF-related processes.

Cellular Effects

This compound has been shown to influence various cellular processes. By blocking the PAF receptor, it affects cell signaling pathways that are involved in inflammation, immune responses, and platelet aggregation . This compound can modulate gene expression and cellular metabolism by preventing PAF-induced activation of these pathways. For instance, in studies involving heart and lung preservation for transplantation, this compound demonstrated protective effects against ischemia-reperfusion injury by reducing oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting PAF from exerting its effects. This competitive inhibition prevents the activation of G-protein coupled receptor signaling pathways that PAF would normally trigger . As a result, the downstream effects, such as the release of inflammatory mediators and platelet aggregation, are suppressed. This mechanism highlights the compound’s potential in therapeutic applications where PAF-related pathways are implicated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on PAF over extended periods . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against PAF-induced cellular damage, although its effectiveness may diminish with prolonged exposure due to potential degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAF-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood parameters and potential organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic processing in the liver, where it is converted into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action. Understanding these pathways is essential for optimizing the use of this compound in clinical and research settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once administered, the compound is distributed throughout the body, with a particular affinity for tissues involved in inflammatory responses. Its localization and accumulation in these tissues enhance its therapeutic potential by ensuring targeted inhibition of PAF-related pathways.

Subcellular Localization

This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the PAF receptor . This localization is crucial for its function as a PAF antagonist, as it allows the compound to effectively compete with PAF for receptor binding. Additionally, any post-translational modifications that direct this compound to specific cellular compartments can further influence its activity and efficacy.

Properties

IUPAC Name

[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHKTASGTFXJPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53N2O7PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276040, DTXSID701006301
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

592.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85703-73-7, 92203-21-9
Record name 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85703-73-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name CV 3988
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CV-3988
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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